molecular formula C9H7BrN2O2 B8298755 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

Cat. No.: B8298755
M. Wt: 255.07 g/mol
InChI Key: DWIVDIODDFDWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-4-6(10)5-3-11-7(9(13)14)2-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

DWIVDIODDFDWPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CN=C(C=C21)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml round bottom flask, methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (3E, 8.5 g, 32 mmol) was dissolved THF (50 ml) NaOH (32 ml, 63 mmol) solution was added to the mixture and the stirring continued at room temperature overnight. Another equivalent of base was added and the mixture was warmed with water bath to complete the reaction. Volatiles were removed in vacuo and the residue was cooled in an ice bath and neutralized with dilute HCl to pH 4.0-4.5. The precipitated product was collected by filtration to give the product 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid (3F, 7.3 g, 91%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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